molecular formula C11H8BrN3O2 B8169587 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine

カタログ番号: B8169587
分子量: 294.10 g/mol
InChIキー: FBQUDJBKKWAWIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is an organic compound that belongs to the class of aromatic amines It features a bromine atom, a nitro group, and a pyridine ring attached to a phenylamine structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the process.

化学反応の分析

Types of Reactions

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Amino-6-nitro-4-pyridin-3-yl-phenylamine.

    Oxidation: Nitro or nitroso derivatives.

科学的研究の応用

Synthesis of Active Pharmaceutical Ingredients

One of the most prominent applications of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is its role as a precursor in synthesizing various APIs, including imatinib mesylate and nilotinib. These compounds are significant in treating cancers, particularly chronic myelogenous leukemia and acute lymphoblastic leukemia.

Imatinib Mesylate

  • Mechanism : Imatinib is a tyrosine kinase inhibitor that selectively inhibits the BCR-ABL fusion protein, which is responsible for the proliferation of cancer cells in patients with Philadelphia chromosome-positive leukemias.
  • Synthesis Route : The synthesis of imatinib involves utilizing this compound as a key intermediate, facilitating the introduction of necessary functional groups through various chemical reactions .

Nilotinib

  • Mechanism : Nilotinib is another tyrosine kinase inhibitor that exhibits a similar action to imatinib but with enhanced potency and selectivity against BCR-ABL.
  • Synthesis Route : The compound is synthesized from derivatives of this compound, showcasing its versatility in generating pharmacologically active compounds .

Anticancer Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Compound NameTarget Cancer TypeIC50 Value (nM)Reference
ImatinibChronic Myelogenous Leukemia0.5 - 10
NilotinibAcute Lymphoblastic Leukemia5 - 15

Antimicrobial Properties

In addition to its anticancer applications, research indicates that derivatives of this compound possess antimicrobial activities. In vitro tests have confirmed the efficacy of these compounds against various bacterial and fungal strains.

作用機序

The mechanism of action of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

    2-Bromo-3-nitropyridine: Another brominated nitropyridine with similar reactivity.

    6-Bromo-pyridin-2-ylmethanol: A brominated pyridine derivative with different functional groups.

Uniqueness

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a bromine atom and a nitro group on the pyridine ring makes it a versatile intermediate for further chemical modifications.

生物活性

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a bromine atom, a nitro group, and a pyridine ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H9BrN2O2. The presence of both electron-withdrawing (bromo and nitro) and electron-donating (amino) groups may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines (e.g., HepG2 cells) with IC50 values indicating potent activity (IC50 = 0.62 ± 0.34 μM) . Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis, targeting key pathways such as IGF1R signaling .

Antimicrobial Properties

Compounds featuring nitro and bromo groups have demonstrated considerable antibacterial and antifungal activities. A study examining monomeric alkaloids revealed that similar structures exhibited strong inhibition against both Gram-positive and Gram-negative bacteria . The electron-withdrawing nature of the nitro group enhances the compound's ability to disrupt microbial cell processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.
  • DNA Interaction : The presence of nitro groups suggests potential interactions with DNA, leading to genotoxic effects in rapidly dividing cells.

Case Studies

  • Cytotoxicity in HepG2 Cells : A study showed that compounds related to this compound inhibited HepG2 cell migration and colony formation while inducing G2/M phase arrest . This indicates a promising avenue for further research into its use as an anticancer agent.
  • Antimicrobial Screening : Another investigation into similar compounds found significant antibacterial activity against various strains, suggesting that the structural features of this compound could confer similar properties .

Data Summary

Activity Type Target IC50 Value Mechanism
AnticancerHepG2 Cells0.62 μMInduces G2/M arrest
AntibacterialVarious Bacterial StrainsVariesDisrupts cell metabolism
AntifungalFungal StrainsVariesInhibits growth

特性

IUPAC Name

2-bromo-6-nitro-4-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-9-4-8(7-2-1-3-14-6-7)5-10(11(9)13)15(16)17/h1-6H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQUDJBKKWAWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(pyridin-3-yl)-2-nitroaniline (1.3 g, 9 mmol) in HOAc (25 mL) was added bromine (1.58 g, 9.9 mmol) in HOAc (5 mL). The resulting mixture was stirred at room temperature for one hour and then quenched with ice-water. The solids were collected, washed with water and dried. The solids in EtOAc was then washed with NaOH (2N; 20 mL), water, brine and concentrated in vacuo. The concentrate was purified by chromatography [Silica Gel, ethyl acetate:hexanes (1:1)] to afford the title compound (0.8 g). 1H NMR (CDCl3) δ 8.83 (d, 1H), 8.55 (m, 1H), 8.41 (d, 1H), 8.15 (d, 1H), 7.96 (m, 1H), 7.41 (m, 1H), 6.80 (br s, 2H). (M+1) 294.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。